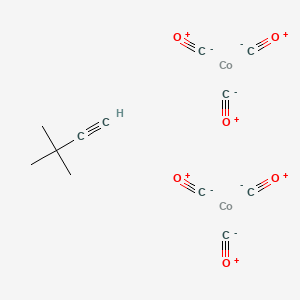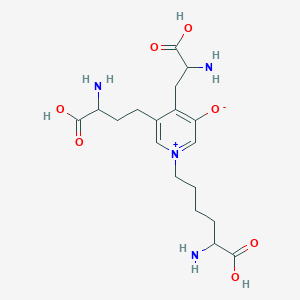![molecular formula C22H29NO3 B8261729 2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B8261729.png)
2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid is a useful research compound. Its molecular formula is C22H29NO3 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of 2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations such as cyclization, oxidation, and methylation. The reaction conditions can vary but generally require specific catalysts, controlled temperatures, and pressures to ensure the desired product is obtained with high purity.
Industrial production methods: : Industrial production of this compound often involves scaling up the laboratory procedures with adjustments to ensure cost-effectiveness and safety. Key considerations include the optimization of reaction conditions, the use of efficient purification techniques, and the management of waste products.
Análisis De Reacciones Químicas
Types of reactions it undergoes
Oxidation: This compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. Common reagents used in these reactions include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reduction reactions, which involve the addition of hydrogen or the removal of oxygen, are also possible. Typical reagents include hydrogen gas, lithium aluminum hydride, and sodium borohydride.
Substitution: Substitution reactions, where one atom or group of atoms is replaced by another, can occur under specific conditions. Reagents such as halogens and nucleophiles are often employed in these reactions.
Common reagents and conditions used in these reactions: : Oxidation: Oxygen, hydrogen peroxide, potassium permanganate. Reduction: Hydrogen gas, lithium aluminum hydride, sodium borohydride. Substitution: Halogens, nucleophiles.
Major products formed from these reactions: : Oxidation: The products can include various oxygenated derivatives. Reduction: The products often include reduced versions of the compound. Substitution: Depending on the substituents used, a range of different compounds can be formed.
Scientific Research Applications: : 2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid is utilized in several scientific research applications:
Chemistry: : In chemistry, it is studied for its unique structure and reactivity, which can provide insights into the behavior of complex organic molecules.
Biology: : In biology, this compound is explored for its potential interactions with biological macromolecules and its effects on various biological processes.
Medicine: : It is investigated in medicine for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: : In industry, this compound may be used as a precursor or intermediate in the synthesis of other valuable compounds.
Mechanism of Action: : The mechanism by which this compound exerts its effects involves interaction with specific molecular targets in cells. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways. The precise molecular pathways involved can vary depending on the specific context and application of the compound.
Comparison with Similar Compounds: : When compared with other similar compounds, this compound stands out for its unique structural features and reactivity. Similar compounds include other complex organic molecules with multiple rings and functional groups. the specific arrangement of atoms and the resulting chemical properties make this compound particularly interesting for research and application. Some of these similar compounds might include various polycyclic or heterocyclic compounds that share certain structural elements.
Propiedades
IUPAC Name |
2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVMXQKVRURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3R,4S,5S,6R)-2-({2-[(1S,3aR,3bR,5aR,7S,9aR,9bR,11R,11aR)-7-{[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-11-hydroxy-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-en-2-yl}oxy)-6-({[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B8261693.png)


![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-2H-furan-5-one](/img/structure/B8261721.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8261732.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8261740.png)

